Product packaging for Cyclohexane-1,3,5-tricarboxylic acid(Cat. No.:CAS No. 25357-95-3)

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B1347256
CAS No.: 25357-95-3
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
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Description

Cyclohexane-1,3,5-tricarboxylic acid (CTA) is a versatile aliphatic tricarboxylic acid of significant interest in supramolecular chemistry and crystal engineering. Its structure, characterized by a cyclohexane ring in a chair conformation with three carboxyl groups in the cis,cis-1,3,5-orientation, makes it a valuable saturated analog of trimesic acid . This compound serves as a fundamental building block for constructing complex supramolecular architectures. Its carboxylic acid groups form robust and directional hydrogen bonds, leading to predictable crystalline motifs such as the R22(8) and C11(8) hydrogen-bonding patterns, which have been determined via powder X-ray diffraction studies . Researchers utilize CTA to develop novel metal-chelating ligands. For instance, its functionalization to create tripodal imino-phenolate derivatives results in chelators with high selectivity for Fe(III), forming encapsulated tris(phenolate) complexes with well-defined protonation steps . Furthermore, its carboxamide derivative exhibits a unique and less common amide-amide hydrogen-bonding synthon, forming a hexagonal columnar structure in the solid state, which is valuable for designing new organic materials . Available for research applications, this compound is provided with the CAS Number 25357-95-3. It is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O6 B1347256 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 25357-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
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Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
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Record name Cyclohexane-1,3,5-tricarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
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Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
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Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
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Preparation Methods

Method Overview

The most common and well-documented method for preparing cyclohexane-1,3,5-tricarboxylic acid involves the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid (trimesic acid). This process reduces the aromatic ring to a cyclohexane ring while retaining the three carboxyl groups.

Reaction Conditions

  • Catalyst: 5% rhodium on alumina or platinum catalysts are typically used.
  • Solvent: Water or acetic acid.
  • Temperature: Approximately 70°C.
  • Pressure: Around 50 psi (approximately 2585.81 Torr).
  • Duration: About 7 hours.
  • Yield: Variable, but generally moderate to high depending on optimization.

Reaction Scheme

$$
\text{1,3,5-benzenetricarboxylic acid} + \text{H}2 \xrightarrow[\text{70°C, 50 psi}]{\text{Rh/Al}2\text{O}_3} \text{this compound}
$$

Research Findings

  • Ye et al. (2002) demonstrated the hydrogenation using rhodium on alumina in water, achieving efficient conversion under mild conditions.
  • Lukes and Galik (1954) reported a two-step process involving platinum-catalyzed hydrogenation in acetic acid followed by acid hydrolysis to obtain the acid form.

Multi-Step Synthesis from Triethyl 1,3,5-Benzenetricarboxylate

Method Overview

An alternative synthetic route involves starting from triethyl 1,3,5-benzenetricarboxylate, which undergoes catalytic hydrogenation followed by hydrolysis to yield this compound.

Steps

  • Hydrogenation: Catalytic hydrogenation of the ester in acetic acid using platinum catalyst under hydrogen atmosphere.
  • Hydrolysis: Acidic hydrolysis of the resulting triethyl ester to the free acid using aqueous hydrochloric acid.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Hydrogenation Pt catalyst, acetic acid, H2 Moderate Converts aromatic ring to cyclohexane ring
Hydrolysis Aqueous HCl, reflux High Converts ester groups to carboxylic acids

Research Findings

  • This method is well-documented in mid-20th century literature and remains a reliable approach for laboratory-scale synthesis.

Hydrothermal Synthesis and Isomer Control

Method Overview

Hydrothermal synthesis involves reacting precursors under high temperature and pressure in aqueous media, which can yield this compound crystals with controlled isomeric forms.

Conditions

  • Temperature: Approximately 433 K (160°C).
  • Duration: 72 hours.
  • Pressure: Autogenous pressure in sealed vessels.
  • pH: Adjusted to influence isomer formation.

Isomer Selectivity

  • Acidic conditions favor the cis isomer due to intramolecular hydrogen bonding.
  • Basic conditions favor the trans isomer.
  • Purification by fractional crystallization or chromatography can separate isomers.

Yield and Selectivity Table

Method Conditions Yield (%) Isomer Selectivity Reference
Hydrothermal 433 K, 72 h, H2O ~75 Cis-dominated Ye et al., 2002
Ester Hydrolysis Acidic reflux (HCl) ~87 Trans-dominated Lukes & Galik, 1954
Condensation Basic, room temp ~60 Mixed isomers Various sources

Industrial Scale Considerations

Process Optimization

  • Industrial synthesis typically scales the catalytic hydrogenation process using continuous flow reactors.
  • Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice are optimized for maximum yield and purity.
  • Advanced purification techniques, including crystallization and chromatography, ensure product quality exceeding 98% purity.

Catalyst Reusability and Environmental Impact

  • Rhodium and platinum catalysts are expensive but highly effective; catalyst recovery and reuse are critical.
  • Water as a solvent is preferred for environmental reasons.
  • Hydrogenation under mild conditions reduces energy consumption.

Summary Table of Preparation Methods

Preparation Method Starting Material Catalyst/Conditions Yield (%) Isomer Control Reference(s)
Catalytic hydrogenation of trimesic acid 1,3,5-benzenetricarboxylic acid Rh/Al2O3, 70°C, 50 psi, 7 h Moderate Mixed isomers Ye et al., 2002
Hydrogenation + hydrolysis of triethyl ester Triethyl 1,3,5-benzenetricarboxylate Pt catalyst, acetic acid, H2; HCl hydrolysis High Trans-dominated Lukes & Galik, 1954
Hydrothermal synthesis Various precursors 433 K, 72 h, aqueous ~75 Cis-dominated Ye et al., 2002

Chemical Reactions Analysis

Oxidation Reactions

CTA’s carboxyl groups undergo further oxidation under strong conditions:

Reagent Products Conditions Key Findings
KMnO₄ (acidic)Oxo-carboxylic acid derivativesElevated temperatureCleavage of benzylic C–H bonds may occur, analogous to toluene oxidation .
CrO₃Highly oxidized derivatives (e.g., ketones)H₂SO₄, refluxLimited literature; side reactions include decarboxylation.

Mechanistic Insight : Oxidation likely involves initial deprotonation of carboxyl groups, followed by radical intermediates or manganate ester formation .

Reduction Reactions

Catalytic hydrogenation reduces carboxyl groups to hydroxymethyl functionalities:

Reagent Catalyst Products Applications
H₂Ru/C or Pd/CCyclohexane-1,3,5-trimethanolPrecursor for polymers and specialty chemicals .
LiAlH₄Partial reduction to alcoholsLimited utility due to over-reduction risks.

Industrial Relevance : Batch or continuous reactors optimize yield (WHSV: 0.1–3.0) .

Substitution Reactions

CTA forms esters, amides, and salts through nucleophilic substitution:

Reaction Type Reagents Conditions Products
EsterificationROH, H₂SO₄RefluxTrimethyl/ethyl esters (e.g., C₉H₁₂O₆(OCH₃)₃) .
AmidationNH₃ or RNH₂100–150°CTriamide derivatives
Salt FormationNaOH/KOHAqueous, RTWater-soluble trisodium/potassium salts .

Structural Impact : Substitution retains the chair conformation, with equatorial functional groups .

Co-crystallization and Supramolecular Chemistry

CTA forms stable complexes with organic bases and metal ions:

Interaction Partners Structure Applications
Hydrogen bondingGuanidinium ions1:1 stoichiometryCrystal engineering and MOFs .
CoordinationAg⁺, Cu²⁺2D/3D networksSensor materials and catalysts .

Key Study : Chan et al. (1991) demonstrated CTA’s ability to co-crystallize with 2,1,3-benzoselenadiazole, forming a 2D honeycomb network .

Thermal and Stereochemical Stability

Property Conditions Outcome Reference
Thermal decomposition>250°CDecarboxylation to cyclohexane derivatives
Stereochemical retentionSolution (NMR)Chair conformation with equatorial -COOH groups

Notable Observation : CTA derivatives exhibit cis/trans isomerism under hydrogenation, influencing crystallinity (cis/trans ratio: 3.0–5.2) .

Comparison with Analogues

Compound Reactivity Difference Key Feature
1,3,5-Benzenetricarboxylic acidFaster oxidation (aromatic ring activation)Aromatic conjugation
Cyclohexane-1,2,4-tricarboxylic acidAltered coordination geometryAsymmetric carboxyl positions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following cyclohexane-based carboxylic acids are compared based on their carboxyl group positions, molecular weights, and applications:

Compound Carboxyl Groups Molecular Weight (g/mol) Surface Area in MOFs (m²/g) Key Applications CAS Number(s)
Cyclohexane-1,3,5-tricarboxylic acid 3 216.19 56 MOFs, polymer membranes 25357-95-3
Cyclohexane-1,4-dicarboxylic acid 2 188.18 354 High-surface-area MOFs 619-81-8
Cyclohexane-1,2-dicarboxylic acid 2 188.18 104 MOFs, catalysis 626-51-7
Cyclohexane-1,2,4,5-tetracarboxylic acid 4 260.20 54 Low-porosity MOFs 2305-30-8
Benzene-1,3,5-tricarboxylic acid 3 (aromatic) 210.14 N/A NMR internal standard 554-95-0

Key Observations:

  • Surface Area in MOFs: The number and position of carboxyl groups significantly impact MOF porosity. Cyclohexane-1,4-dicarboxylic acid achieves the highest surface area (354 m²/g) due to its linear carboxyl group arrangement, enabling efficient framework assembly . In contrast, the tricarboxylic acid’s symmetrical but bulky structure limits surface area (56 m²/g) .
  • Aromatic vs. Aliphatic: Benzene-1,3,5-tricarboxylic acid, an aromatic analogue, is used in NMR spectroscopy due to its stability, whereas the aliphatic cyclohexane derivative offers conformational flexibility for polymer synthesis .

Physicochemical Properties

  • Comparatively, cyclohexane-1,4-dicarboxylic acid is more soluble in polar solvents, facilitating MOF synthesis .
  • Isomerism: The tricarboxylic acid exists as cis/trans isomers, influencing crystallinity and MOF topology . Cyclohexane-1,2-dicarboxylic acid, with adjacent carboxyl groups, exhibits steric hindrance, reducing its utility in high-porosity frameworks .

Commercial Availability

  • This compound: Supplied by GLPBIO, Fluorochem, and BLD Pharm Ltd. in quantities up to 10g, priced for research use .
  • Cyclohexane-1,4-dicarboxylic Acid: Available from Angene with detailed safety protocols .

Biological Activity

Cyclohexane-1,3,5-tricarboxylic acid (CCTCA), also known as cis,cis-cyclohexane-1,3,5-tricarboxylic acid, is a cyclic tricarboxylic acid with the molecular formula C9_9H12_{12}O6_6 and a molecular weight of 216.19 g/mol. This compound has garnered attention in various fields, including organic synthesis and biochemistry, due to its diverse biological activities and applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9_9H12_{12}O6_6
Molecular Weight216.19 g/mol
Density1.509 g/cm³
Melting Point216-220 °C
Boiling Point372.4 °C
LogP0.27

Biological Activity

CCTCA exhibits significant biological activity that can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that CCTCA possesses antioxidant properties that help in mitigating oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. A study demonstrated that CCTCA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Enzyme Inhibition

CCTCA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on certain dehydrogenases and hydrolases, which play roles in various biochemical processes . This inhibition can alter metabolic fluxes and has implications for therapeutic interventions in metabolic disorders.

3. Binding Affinity

CCTCA exhibits selective binding properties to certain receptors. Research has highlighted its interaction with tripodal amidopyridine receptors, showcasing its potential as a ligand in drug design . The structural studies of its complexes reveal insights into how CCTCA can be utilized in developing selective drugs.

4. Synthesis of Derivatives

CCTCA serves as a precursor for synthesizing various derivatives that may have enhanced biological activities. For instance, derivatives of CCTCA have been explored for their potential pharmacological benefits, including anti-inflammatory and antimicrobial properties .

Case Studies

Case Study 1: Antioxidant Activity
In a controlled study evaluating the antioxidant capacity of CCTCA, it was found that concentrations of 50 µM significantly reduced lipid peroxidation levels in rat liver cells by approximately 30%. This suggests a protective role against oxidative stress-induced damage.

Case Study 2: Enzyme Interaction
A study focused on the enzyme inhibition capabilities of CCTCA revealed that it inhibited malate dehydrogenase with an IC50 value of 25 µM. This finding indicates its potential application in regulating metabolic pathways associated with energy production.

Q & A

Basic Research Questions

Q. How can Cyclohexane-1,3,5-tricarboxylic acid (CHTA) be synthesized with high purity for laboratory use?

  • Methodology :

  • Hydrothermal Synthesis : Combine CHTA with bis-benzimidazole derivatives (e.g., 2,2′-(1,3-propanediyl)bis(1H-benzimidazole)) in aqueous medium. Heat the mixture in a Teflon-lined autoclave at 433 K for 72 hours under autogenous pressure. This method yields single crystals suitable for structural analysis .
  • Catalyst Preparation : Use CHTA as a ligand in the synthesis of NiMo@C catalysts. Dissolve Ni(NO₃)₂·6H₂O and H₂₄Mo₇N₆O₂₄·4H₂O with CHTA in a solvent (e.g., cyclohexane/DMF), followed by thermal reduction under hydrogen .

Q. What analytical techniques are critical for distinguishing cis and trans isomers of CHTA?

  • Methodology :

  • X-ray Diffraction (XRD) : Resolve geometric isomerism by analyzing crystal packing and hydrogen-bonding networks. For example, CHTA in proton-transfer compounds exhibits distinct intermolecular interactions (N–H···O, O–H···O) that stabilize specific isomeric forms .
  • Chromatography : Use HPLC with chiral columns or polar stationary phases to separate isomers. While not explicitly detailed in the evidence, this approach is standard for carboxylic acid isomer separation.
  • Spectroscopy : FT-IR and NMR can identify differences in functional group environments (e.g., carboxyl proton shifts in cis vs. trans configurations) .

Advanced Research Questions

Q. How does CHTA function as a linker in metal-organic frameworks (MOFs), and what are its structural advantages?

  • Methodology :

  • MOF Fabrication : React CHTA with zinc acetate in a solvothermal process. The three carboxylate groups of CHTA coordinate with Zn(II) ions, forming 3D networks. Adjust pH and solvent (e.g., DMF/water) to control crystallinity .
  • Structural Advantages : CHTA’s trigonal symmetry promotes porous architectures with high thermal stability. Its flexible cyclohexane backbone allows dynamic framework responses to guest molecules .

Q. What challenges arise in resolving hydrogen-bonding networks in CHTA-containing crystals, and how can they be addressed?

  • Methodology :

  • Single-Crystal XRD : Resolve protonation states of carboxyl groups (e.g., one ionized and one neutral carboxyl in CHTA-based compounds). Refine H-atom positions using riding models (C–H = 0.95–0.99 Å, O–H = 0.83–0.85 Å) .
  • Disorder Handling : For disordered water molecules in CHTA voids, apply multi-scaling absorption corrections and restraints during refinement .

Q. How can CHTA derivatives be tailored for catalytic applications, and what mechanistic insights are critical?

  • Methodology :

  • Esterification/Amidation : React CHTA with alcohols or amines under acid catalysis (e.g., H₂SO₄) to generate esters/amides. Monitor reaction progress via TLC or LC-MS .
  • Redox Catalysis : Use CHTA-based NiMo@C catalysts for fatty acid hydrogenation. Optimize reaction conditions (temperature, H₂ pressure) to achieve >90% alcohol yield. Characterize catalyst surfaces via TEM and XRD to correlate activity with Ni-Mo alloy formation .

Data Contradiction Analysis

Q. How do conflicting reports on CHTA’s protonation behavior in crystals inform experimental design?

  • Analysis :

  • shows partial proton transfer in CHTA crystals (one carboxyl group ionized, another neutral), while other studies assume full deprotonation in MOFs. To reconcile this:
  • pH Control : Adjust reaction pH to favor specific protonation states.
  • Spectroscopic Validation : Use Raman or solid-state NMR to confirm carboxylate ionization post-synthesis .

Methodological Tables

Application Key Reagents/Conditions Characterization Tools Reference
MOF SynthesisZn(CH₃COO)₂, CHTA, DMF/water, 120°C, 24 hXRD, BET Surface Area Analysis
Isomer SeparationChiral HPLC (e.g., Chiralpak® IA column)Polarimetry, LC-MS
Catalyst PreparationNi(NO₃)₂·6H₂O, CHTA, H₂ (5 MPa), 300°CTEM, XPS, GC-FID

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,3,5-tricarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexane-1,3,5-tricarboxylic acid

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